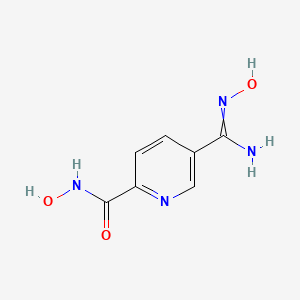
N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide is a small organic molecule with the molecular formula C7H8N4O3 and a molecular weight of 196.16 g/mol. This compound has garnered attention for its ability to selectively inhibit the activity of the metalloenzyme matrix metalloproteinase-2 (MMP-2), which is implicated in various pathological conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with hydroxylamine and a suitable carbamimidoylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl and carbamimidoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents at temperatures ranging from -10°C to 50°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in inhibiting matrix metalloproteinase-2 (MMP-2), which is involved in tissue remodeling and various diseases.
Medicine: Potential therapeutic agent for conditions involving MMP-2, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The compound exerts its effects by selectively inhibiting the activity of matrix metalloproteinase-2 (MMP-2). It binds to the active site of the enzyme, preventing the hydrolysis of its substrates. This inhibition disrupts the normal function of MMP-2, which is involved in the degradation of extracellular matrix components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide analogs: Compounds with similar structures but different substituents on the pyridine ring.
Matrix metalloproteinase inhibitors: Other compounds that inhibit MMPs, such as batimastat and marimastat.
Uniqueness
N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide is unique due to its high selectivity for MMP-2 compared to other MMP inhibitors. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCMEOCJBZUAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)N)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
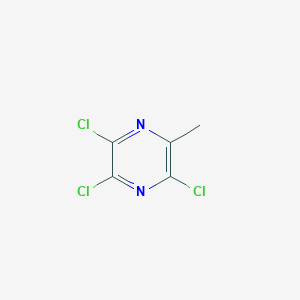

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
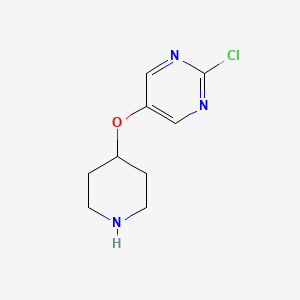

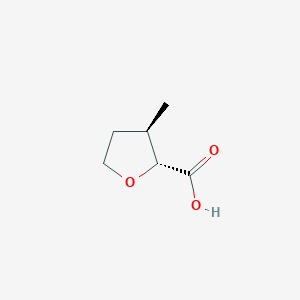

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
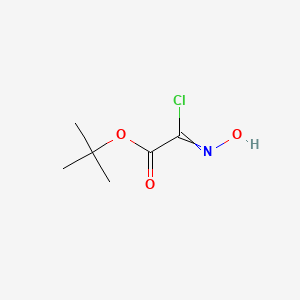


![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
